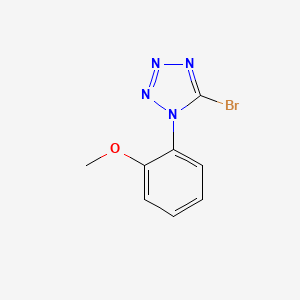

5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN4O |

|---|---|

Molecular Weight |

255.075 |

IUPAC Name |

5-bromo-1-(2-methoxyphenyl)tetrazole |

InChI |

InChI=1S/C8H7BrN4O/c1-14-7-5-3-2-4-6(7)13-8(9)10-11-12-13/h2-5H,1H3 |

InChI Key |

JFRASORKLITDNR-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2C(=NN=N2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physical and chemical properties of the heterocyclic compound 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted computational data alongside experimental data for a structurally related isomer to offer valuable insights for researchers. Detailed experimental protocols for the synthesis and characterization of 1,5-disubstituted tetrazoles are also presented to guide laboratory work.

Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. Their ability to act as bioisosteres for carboxylic acids and cis-amide bonds makes them particularly valuable in drug design. The compound this compound is a 1,5-disubstituted tetrazole, and an understanding of its physicochemical properties is crucial for its potential applications. This guide aims to consolidate the known and predicted data for this compound, providing a foundational resource for further research and development.

Physicochemical Properties

Predicted Physical Properties of this compound

Computational predictions provide valuable estimates of a compound's physical properties in the absence of experimental data. The following table summarizes the predicted properties for this compound.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₈H₇BrN₄O | - |

| Molecular Weight | 255.07 g/mol | - |

| XLogP3 | 1.8 | [PubChem] |

| Hydrogen Bond Donor Count | 0 | [PubChem] |

| Hydrogen Bond Acceptor Count | 4 | [PubChem] |

| Rotatable Bond Count | 1 | [PubChem] |

| Exact Mass | 253.9803 g/mol | [PubChem] |

| Topological Polar Surface Area | 58.6 Ų | [PubChem] |

| Heavy Atom Count | 14 | [PubChem] |

Experimental Physical Properties of a Structural Isomer: 5-(2-bromo-5-methoxyphenyl)-1H-tetrazole

For contextual understanding, the experimental properties of the structural isomer 5-(2-bromo-5-methoxyphenyl)-1H-tetrazole are provided below. These values should not be directly attributed to this compound.

| Property | Experimental Value | Data Source |

| Physical State | Solid | - |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

Note: Specific experimental values for properties other than molecular formula and weight for this isomer are also limited in the public domain.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of 1,5-disubstituted tetrazoles, which are applicable to this compound.

General Synthesis of 1-Aryl-5-halotetrazoles

A common method for the synthesis of 1,5-disubstituted tetrazoles involves the [3+2] cycloaddition reaction between an appropriate nitrile and an azide. For 1-aryl-5-halotetrazoles, a multi-step synthesis is often employed.

Workflow for the Synthesis of 1,5-Disubstituted Tetrazoles

Caption: A generalized workflow for the synthesis of 1,5-disubstituted tetrazoles.

Detailed Protocol:

-

Imidoyl Chloride Formation: A substituted N-aryl amide is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in an inert solvent (e.g., toluene, dichloromethane) to form the corresponding imidoyl chloride. The reaction is typically carried out at elevated temperatures.

-

Cycloaddition with Azide: The crude imidoyl chloride is then reacted with an azide source, commonly sodium azide (NaN₃), in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). This cycloaddition step forms the tetrazole ring. The reaction temperature and time are optimized based on the specific substrates.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Characterization Methods

Melting Point Determination: The melting point of the purified product is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). These spectra are crucial for confirming the structure of the synthesized compound by identifying the chemical environment of each proton and carbon atom. For tetrazole derivatives, specific attention is paid to the chemical shifts of the aromatic protons and the quaternary carbon of the tetrazole ring.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. Characteristic absorption bands for the tetrazole ring, aromatic C-H, C=C, and C-N bonds, as well as the C-Br and C-O ether linkages, are identified to confirm the presence of the respective functional groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of this compound.

Structure-Property Relationships

The physical properties of substituted tetrazoles are influenced by the nature and position of the substituents on the phenyl and tetrazole rings.

An In-depth Technical Guide to 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a proposed synthetic route for 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs and established synthetic methodologies for tetrazole derivatives to provide a robust resource for researchers.

Chemical Structure and Properties

This compound is a substituted aromatic heterocyclic compound. The core of the molecule is a five-membered tetrazole ring containing four nitrogen atoms and one carbon atom. This ring is substituted at the 1-position with a 2-methoxyphenyl group and at the 5-position with a bromine atom. The presence of the tetrazole ring, a well-known bioisostere for the carboxylic acid functional group, suggests potential applications in medicinal chemistry.[1][2]

Table 1: Predicted Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Predicted) | 1-(2-Bromo-5-methoxyphenyl)tetrazole[3] | 5-(2-bromo-5-methoxyphenyl)-1H-tetrazole[4] |

| Molecular Formula | C8H7BrN4O | C8H7BrN4O | C8H7BrN4O |

| Molecular Weight | 271.07 g/mol | 271.07 g/mol | 271.07 g/mol |

| IUPAC Name | This compound | 1-(2-bromo-5-methoxyphenyl)-1H-tetrazole | 5-(2-bromo-5-methoxyphenyl)-1H-tetrazole |

| SMILES | COC1=CC=CC=C1N2N=NN=C2Br | COc1ccc(Br)c(-n2cnnn2)c1 | COC1=CC(=C(C=C1)Br)C2=NNN=N2 |

| Predicted XlogP | ~2.0 | Not Available | 1.8 |

| Hydrogen Bond Donors | 0 | 0 | 1 |

| Hydrogen Bond Acceptors | 4 | 4 | 4 |

Note: The properties for this compound are predicted based on its structure and data from similar compounds.

Proposed Synthesis Protocol

The synthesis of this compound can be approached through several established methods for tetrazole formation.[1][5] The most common and versatile method is the [3+2] cycloaddition reaction between a nitrile and an azide.[5] A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol is a generalized procedure based on known methods for the synthesis of 5-substituted-1H-tetrazoles.[6]

Materials:

-

2-Methoxybenzonitrile

-

N-Bromosuccinimide (NBS)

-

Sodium Azide (NaN3)

-

Zinc (II) acetate dihydrate (Zn(OAc)2·2H2O) (catalyst)

-

Toluene

-

Ethyl acetate

-

Water

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Hydroxylamine hydrochloride

Procedure:

-

Synthesis of the Aldehyde (Intermediate): This step would involve the conversion of 2-methoxybenzonitrile to the corresponding aldehyde. This is a standard organic transformation.

-

Formation of 5-substituted 1H-tetrazole:

-

In a 25 mL round-bottomed flask, add the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), sodium azide (1 mmol), and Zn(OAc)2·2H2O (10 mol%) to toluene.[6]

-

The reaction mixture is refluxed with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion, the reaction mixture is cooled to room temperature.[6]

-

The mixture is then diluted with 5 mL of water.[6]

-

The product is extracted with ethyl acetate (2 x 5 mL).[6]

-

The combined organic layers are dried over anhydrous MgSO4.[6]

-

The solvent is removed under reduced pressure to yield the crude product.[6]

-

The crude product can be purified by column chromatography on silica gel.

-

-

Bromination: The final step would involve the selective bromination of the tetrazole or the phenyl ring. Given the structure, bromination of the tetrazole ring at the 5-position would be challenging once the phenyl group is attached. A more likely route would involve starting with a pre-brominated precursor.

Alternative, More Plausible Protocol:

A more direct route would involve the [3+2] cycloaddition of 2-methoxyphenyl isocyanide with a bromine azide (BrN3) source, or a multi-component reaction. However, the handling of bromine azide is hazardous. A safer and more practical approach would be a multi-step synthesis starting from 2-methoxyaniline.

Visualized Experimental Workflow and Logical Relationships

Diagram 1: Proposed Synthetic Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2-Bromo-5-methoxyphenyl)tetrazole [synhet.com]

- 4. PubChemLite - 5-(2-bromo-5-methoxyphenyl)-1h-1,2,3,4-tetrazole (C8H7BrN4O) [pubchemlite.lcsb.uni.lu]

- 5. eurekaselect.com [eurekaselect.com]

- 6. growingscience.com [growingscience.com]

An In-depth Technical Guide on 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical compound 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole, including its IUPAC name, structural information, and predicted physicochemical properties. A detailed, plausible synthetic pathway is proposed with a complete experimental protocol. The guide also explores the potential applications of this compound, particularly in the realm of drug discovery, leveraging the known bioisosteric properties of the tetrazole moiety. Due to the limited availability of direct experimental data for this specific isomer, this guide consolidates information from related structures and established synthetic methodologies for tetrazole derivatives to serve as a valuable resource for researchers.

Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as synthetic intermediates.[1][2] The tetrazole ring is often employed as a bioisostere for the carboxylic acid group in drug design, a substitution that can enhance a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile.[3][4][5] This guide focuses on the specific, yet lesser-documented, isomer: This compound .

The IUPAC name for the compound is This compound .

This document will provide a detailed exploration of its predicted properties, a proposed synthetic route with experimental details, and a discussion of its potential as a valuable building block in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₈H₇BrN₄O |

| Molecular Weight | 255.07 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 100-110 °C |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.6-7.8 (m, 2H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 155.1 (C-O), 132.5 (Tetrazole-C), 131.0, 128.5, 122.0, 112.0 (Ar-C), 56.0 (OCH₃) |

Note: These values are estimations and should be confirmed by experimental analysis upon synthesis of the compound.

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthetic route for this compound is proposed, commencing from the readily available starting material, 2-methoxyaniline. The synthetic pathway involves three key steps:

-

Formation of the corresponding isothiocyanate.

-

Cycloaddition with sodium azide to yield the 1-substituted-1H-tetrazole-5-thiol.

-

Oxidative bromination to afford the final product.[9]

Synthesis Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient Synthesis of 1,5-Disubstituted Tetrazoles [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. drughunter.com [drughunter.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. growingscience.com [growingscience.com]

- 9. researchgate.net [researchgate.net]

"5-bromo-1-(2-methoxyphenyl)-1H-tetrazole" molecular weight

An In-depth Technical Guide on 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

For researchers, scientists, and drug development professionals, a precise understanding of a compound's physicochemical properties is fundamental. This guide provides a detailed analysis of the molecular weight of this compound, a substituted tetrazole derivative of interest in medicinal chemistry.

Molecular Structure and Formula

The chemical structure of this compound consists of a tetrazole ring substituted with a bromo group and a 2-methoxyphenyl group. Based on available chemical information, the molecular formula for a closely related compound, 5-(2-bromo-5-methoxyphenyl)-1h-1,2,3,4-tetrazole, is determined to be C₈H₇BrN₄O [1]. This formula forms the basis for the molecular weight calculation.

Quantitative Data: Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below outlines the atomic composition of this compound and the atomic weights of each element.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011[2][3][4] | 96.088 |

| Hydrogen | H | 7 | 1.008[5][6][7][8] | 7.056 |

| Bromine | Br | 1 | 79.904[9][10][11][12][13] | 79.904 |

| Nitrogen | N | 4 | 14.007[14][15][16][17][18] | 56.028 |

| Oxygen | O | 1 | 15.999[19][20][21][22][23] | 15.999 |

| Total | 255.075 |

The calculated molecular weight of this compound is 255.075 g/mol .

Experimental Protocols and Further Data

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research and development. While general methods for the synthesis of substituted tetrazoles are established in the literature, specific protocols for this particular compound were not available in the initial search. Further literature review of synthetic organic chemistry journals and patent databases may provide specific procedural details.

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the constituent elements and the final calculated molecular weight of the compound.

References

- 1. PubChemLite - 5-(2-bromo-5-methoxyphenyl)-1h-1,2,3,4-tetrazole (C8H7BrN4O) [pubchemlite.lcsb.uni.lu]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 11. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 12. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. quora.com [quora.com]

- 14. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 15. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 18. Nitrogen - Wikipedia [en.wikipedia.org]

- 19. Oxygen - Wikipedia [en.wikipedia.org]

- 20. princeton.edu [princeton.edu]

- 21. quora.com [quora.com]

- 22. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 23. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

Synthesis of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, one-step synthesis in published literature, this guide details a robust two-step protocol commencing from the commercially available starting material, 2-methoxyphenyl isothiocyanate. The synthesis involves the formation of a 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol intermediate, followed by an oxidative bromination to yield the final product.

I. Synthetic Pathway Overview

The proposed synthesis of this compound is a two-step process. The initial step involves the [3+2] cycloaddition reaction of 2-methoxyphenyl isothiocyanate with sodium azide to form 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol. The subsequent step is the conversion of the tetrazole-5-thiol to the corresponding 5-bromo-tetrazole via oxidative bromination.

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol

This procedure is adapted from a general method for the synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates.[1]

Materials:

-

2-Methoxyphenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Pyridine

-

Deionized water

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1M solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-methoxyphenyl isothiocyanate in water.

-

Add 3.0 equivalents of pyridine to the solution.

-

Slowly add 1.2 equivalents of sodium azide to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, acidify the mixture to a pH of approximately 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reagent | Molar Ratio | Notes |

| 2-Methoxyphenyl isothiocyanate | 1.0 | Starting material |

| Sodium azide (NaN₃) | 1.2 | Azide source |

| Pyridine | 3.0 | Base catalyst |

| Water | - | Solvent |

| 1M HCl | - | For acidification during workup |

| Ethyl acetate | - | Extraction solvent |

Step 2: Synthesis of this compound

This protocol is based on an efficient method for the synthesis of 1-substituted 5-bromo-1H-tetrazoles from 1-substituted 1H-tetrazole-5-thiols.[2]

Materials:

-

1-(2-methoxyphenyl)-1H-tetrazole-5-thiol

-

Zinc(II) bromide (ZnBr₂)

-

Hydrogen peroxide (H₂O₂), 50% solution, or Peracetic acid, 36% solution

-

Deionized water

Procedure:

-

To a stirred suspension of 1.0 equivalent of 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol in water, add 1.5 equivalents of zinc(II) bromide.

-

Heat the mixture to 70-80 °C.

-

Slowly add 2.5 equivalents of 50% hydrogen peroxide or 36% peracetic acid to the reaction mixture.

-

Maintain the temperature at 70-80 °C and continue stirring for 1-2 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product is expected to precipitate out of the solution. Isolate the solid product by filtration.

-

Wash the precipitate with copious amounts of water to remove any inorganic salts.

-

Dry the product under vacuum to obtain this compound.

-

If necessary, the product can be further purified by column chromatography.

| Reagent | Molar Ratio | Notes |

| 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol | 1.0 | Starting material |

| Zinc(II) bromide (ZnBr₂) | 1.5 | Brominating agent and catalyst |

| Hydrogen peroxide (50%) or Peracetic acid (36%) | 2.5 | Oxidizing agent |

| Water | - | Solvent |

III. Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance (Predicted) |

| 2-Methoxyphenyl isothiocyanate | C₈H₇NOS | 165.21 | Colorless to yellow liquid |

| 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol | C₈H₈N₄OS | 208.24 | White to off-white solid |

| This compound | C₈H₇BrN₄O | 269.08 | White to off-white solid |

Table 2: Expected Yields and Reaction Conditions Summary

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield (%) |

| 1 | 2-Methoxyphenyl isothiocyanate → 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol | NaN₃, Pyridine | Water | Room Temp. | 2-4 h | 76-97[1] |

| 2 | 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol → this compound | ZnBr₂, H₂O₂ or Peracetic acid | Water | 70-80 °C | 1-2 h | High[2] |

IV. Mandatory Visualizations

Experimental Workflow

Caption: Detailed workflow for the synthesis of the target compound.

Logical Relationship of Reagents and Intermediates

Caption: Relationship between reagents, intermediate, and final product.

References

"5-bromo-1-(2-methoxyphenyl)-1H-tetrazole" discovery and history

An In-depth Technical Guide on 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound this compound, a heterocyclic molecule of interest in medicinal chemistry and drug discovery. While the specific discovery and historical timeline of this exact molecule are not prominently documented in dedicated literature, its emergence can be understood within the broader context of the development of tetrazole chemistry and its application as a bioisosteric replacement for carboxylic acids in drug design. This guide outlines a plausible synthetic pathway, provides predicted characterization data based on analogous structures, and illustrates its potential role in the drug discovery workflow.

Discovery and History

The history of this compound is intrinsically linked to the broader history of tetrazole chemistry. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, was first synthesized in the late 19th century. However, its significance in medicinal chemistry surged in the mid-20th century when the 5-substituted 1H-tetrazole moiety was identified as a metabolically stable bioisostere of the carboxylic acid group. This discovery led to the widespread incorporation of tetrazoles into drug candidates to improve their pharmacokinetic profiles.

The specific synthesis of this compound is not detailed in a singular, seminal publication. It is likely that this compound was first prepared as part of a larger library of substituted tetrazoles during a medicinal chemistry campaign. The rationale for its synthesis can be inferred from the common practices in drug discovery, where systematic modifications of a core scaffold are performed to explore structure-activity relationships (SAR). The inclusion of a bromine atom can serve multiple purposes, including acting as a handle for further chemical modifications (e.g., cross-coupling reactions) or to probe halogen bonding interactions with a biological target. The 2-methoxyphenyl substituent would have been introduced to explore the steric and electronic effects of this particular aryl group on the molecule's overall properties.

Synthetic Protocol

The synthesis of 1,5-disubstituted tetrazoles can be achieved through various established methods. A plausible and detailed experimental protocol for the synthesis of this compound is outlined below. This protocol is based on the well-documented reaction of an isocyanide with a source of bromine azide, which can be generated in situ.

Reaction Scheme:

Experimental Protocol:

Materials:

-

2-Methoxyphenyl isocyanide

-

Sodium azide (NaN₃)

-

N-Bromosuccinimide (NBS)

-

Acetic acid (glacial)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxyphenyl isocyanide (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

-

Generation of Bromine Azide: In a separate flask, cautiously add N-bromosuccinimide (NBS, 1.1 eq) to a stirred solution of sodium azide (1.5 eq) in glacial acetic acid at 0 °C. Stir the resulting mixture for 30 minutes at 0 °C to generate bromine azide. Caution: Bromine azide is explosive and should be handled with extreme care behind a blast shield. It is recommended to generate and use it in situ.

-

Cycloaddition Reaction: Slowly add the freshly prepared solution of bromine azide to the stirred solution of 2-methoxyphenyl isocyanide at 0 °C via the dropping funnel over a period of 30-60 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Characterization Data

The following table summarizes the predicted characterization data for this compound based on spectroscopic data from structurally analogous compounds found in the literature.

| Analysis | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.60-7.50 (m, 2H, Ar-H), 7.40-7.30 (m, 1H, Ar-H), 7.10-7.00 (m, 1H, Ar-H), 3.90 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0 (C-O), 145.0 (C-Br), 131.0, 128.0, 125.0, 122.0, 112.0 (Ar-C), 56.0 (OCH₃) |

| FT-IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H stretch), 1600, 1490 (C=N, N=N stretch of tetrazole ring), 1250 (Ar-O-CH₃ stretch), 1050 (C-Br stretch) |

| Mass Spec. (ESI-MS) | m/z calculated for C₈H₇BrN₄O: [M+H]⁺, found [M+H]⁺ |

Signaling Pathways and Experimental Workflows

As this compound is likely a synthetic intermediate or a fragment for further elaboration in drug discovery, no specific signaling pathways are directly associated with it in the public domain. The following diagrams illustrate a general experimental workflow for its synthesis and a conceptual pathway for its application in a drug discovery context.

"5-bromo-1-(2-methoxyphenyl)-1H-tetrazole" potential research areas

An In-depth Technical Guide on the Potential Research Areas of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, primarily utilized as a bioisosteric replacement for the carboxylic acid group.[1][2] This substitution can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable strategy in drug design.[2] The compound this compound is a 1,5-disubstituted tetrazole featuring a bromine atom and a methoxyphenyl group. These substituents offer potential for diverse biological activities and provide handles for further chemical modification. The presence of the halogen may contribute to enhanced antimicrobial or anticancer properties, while the methoxyphenyl group is found in numerous pharmacologically active compounds. This guide explores the promising research areas for this compound, providing a framework for its investigation as a potential therapeutic agent.

Potential Synthesis

The synthesis of 1,5-disubstituted tetrazoles can be achieved through various methods. A common approach is the [3+2] cycloaddition reaction between an isocyanide and an azide. For the target compound, a plausible synthetic route could involve the reaction of 2-methoxyphenyl isocyanide with a bromine-containing azide source, or a multi-component reaction.[3][4] A generalized workflow for the synthesis of 1,5-disubstituted tetrazoles is depicted below.

Caption: A potential synthetic workflow for this compound.

Potential Research Areas

Anticancer Activity

Tetrazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][6] The structural features of this compound make it a candidate for investigation as a novel cytotoxic agent.

A possible mechanism of action for a novel anticancer compound is the activation of the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Caption: A hypothetical signaling pathway for apoptosis induction.

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| 1,5-disubstituted tetrazole 1 | MCF-7 (Breast) | 5.4 | [7] |

| 1,5-disubstituted tetrazole 2 | HepG2 (Liver) | 4.2 | [8] |

| 1,5-disubstituted tetrazole 3 | A549 (Lung) | 1.0 - 4.0 | [9] |

| 1,5-disubstituted tetrazole 4 | DU145 (Prostate) | 1.0 - 4.0 | [9] |

-

Cell Seeding: Plate human cancer cells (e.g., HepG2, A549, MDA-MB-231, DU145) in 96-well plates at a density of 5 x 10³ cells/well in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) and incubate for an additional 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using an ELISA plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Many heterocyclic compounds, including tetrazoles, have been investigated for their anti-inflammatory properties.[8][10] They can act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

The anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is due to their ability to inhibit COX enzymes, thereby blocking the synthesis of prostaglandins.

Caption: A simplified diagram of COX inhibition by a potential anti-inflammatory agent.

| Compound Analogue | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Heterocyclic Indole Derivative | 50 | 52.3 | [11] |

| Pyrimidine Derivative 1 | 10 | 86 | [10] |

| Pyrimidine Derivative 2 | 10 | 69 | [10] |

| Indomethacin Analogue | 10 | 65.4 | [12] |

-

Animal Model: Use adult Wistar rats (150-200 g).

-

Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.

-

Drug Administration: Administer the test compound and standard drug orally or intraperitoneally.

-

Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity

The presence of a bromine atom in a heterocyclic structure can enhance its antimicrobial properties.[13] Therefore, this compound is a promising candidate for screening against various bacterial and fungal strains.

A standard workflow for assessing the antimicrobial activity of a new compound involves determining its minimum inhibitory concentration (MIC) against a panel of microorganisms.

Caption: An experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

| Compound Analogue | Microorganism | MIC (µg/mL) | Reference |

| Tetrazole Derivative 1 | Staphylococcus aureus | 1.2 | [14] |

| Tetrazole Derivative 2 | Bacillus subtilis | 23.40 - 46.87 | [8] |

| Tetrazole Derivative 3 | Escherichia coli | 23.40 - 46.87 | [8] |

| Tetrazole Derivative 4 | Candida albicans | >100 | [15] |

-

Preparation: Dissolve the test compound in DMSO to prepare a stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.

-

Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial suspension to each well.

-

Controls: Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-established biological activities of tetrazole derivatives, this compound warrants investigation in several key research areas. Its potential as an anticancer, anti-inflammatory, and antimicrobial agent is supported by a large body of literature on structurally related molecules. The experimental protocols and hypothetical mechanisms of action outlined in this guide provide a solid foundation for initiating a comprehensive evaluation of its pharmacological profile. Further research, including synthesis, in vitro screening, and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of 1-(para-methoxyphenyl)tetrazolyl-Substituted 1,2,3,4-Tetrahydroisoquinolines and Their Transformations Involving Activated Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of 1,5-Disubstituted Tetrazoles [organic-chemistry.org]

- 5. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chalcogen.ro [chalcogen.ro]

- 7. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 11. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. uokerbala.edu.iq [uokerbala.edu.iq]

- 14. ajgreenchem.com [ajgreenchem.com]

- 15. Synthesis and Study Antimicrobial Activities of Some Novel Tetrazole Derivatives [ejchem.journals.ekb.eg]

The Tetrazole Moiety: A Bioisosteric Chameleon for Carboxylic Acids in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid functional group with a tetrazole ring is a well-established and powerful tool in medicinal chemistry. This bioisosteric substitution can significantly enhance the pharmacological and pharmacokinetic properties of drug candidates, addressing common liabilities associated with the carboxylic acid moiety, such as metabolic instability and limited membrane permeability.[1][2] This technical guide provides a comprehensive overview of the role of tetrazoles as carboxylic acid isosteres, detailing their comparative physicochemical properties, synthesis, and applications, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Physicochemical Properties: A Tale of Two Acids

While structurally distinct, the 5-substituted 1H-tetrazole ring mimics several key physicochemical properties of the carboxylic acid group, most notably its acidity.[3] The pKa of 5-substituted tetrazoles typically falls in the range of 4.5-4.9, closely mirroring that of many carboxylic acids (pKa ≈ 4.2-4.5).[3] This comparable acidity allows the tetrazole to engage in similar ionic interactions with biological targets.

However, the isosteric replacement introduces subtle yet impactful differences in other properties. Tetrazoles are generally more lipophilic than their carboxylic acid counterparts.[4] This increased lipophilicity can lead to improved absorption and bioavailability.[3] The delocalization of the negative charge over the five-membered ring in the tetrazolate anion also results in a different electrostatic potential and a more dispersed hydrogen-bond environment compared to the carboxylate anion.[1]

Table 1: Comparative Physicochemical Properties of Carboxylic Acids and their Tetrazole Isosteres

| Carboxylic Acid / Tetrazole Isostere | Structure | pKa | logP |

| Benzoic Acid | C₆H₅COOH | 4.20 | 1.87 |

| 5-Phenyl-1H-tetrazole | C₆H₅CN₄H | 4.73 | 2.14 |

| Phenylpropionic Acid | C₆H₅CH₂CH₂COOH | 4.64 | 2.19 |

| 3-(5-Phenyl-1H-tetrazol-1-yl)propanoic acid | C₆H₅CN₄CH₂CH₂COOH | 5.09 | 1.96 |

| Telmisartan (Carboxylic Acid) | C₃₃H₃₀N₄O₂ | 6.52 | 1.09 |

| Telmisartan (Tetrazolone Isostere) | C₃₂H₂₈N₈O | 6.36 | 0.79 |

Note: Data compiled from various sources.[4][5][6][7][8][9][10] logP values can vary based on the calculation method and experimental conditions.

Advantages of the Isosteric Switch

The replacement of a carboxylic acid with a tetrazole offers several key advantages in drug design:

-

Enhanced Metabolic Stability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in toxicity.[11] Tetrazoles are significantly more resistant to such metabolic transformations, leading to improved metabolic stability and a better safety profile.[5]

-

Improved Pharmacokinetic Profile: The increased lipophilicity of tetrazoles can enhance membrane permeability and oral bioavailability.[5] A prime example is the angiotensin II receptor blocker Losartan, where the tetrazole moiety was crucial for its oral activity.[1]

-

Modulation of Target Binding: The distinct electronic and steric properties of the tetrazole ring can lead to altered binding interactions with the target protein, sometimes resulting in increased potency.[3]

Synthesis of 5-Substituted Tetrazoles: The [2+3] Cycloaddition

The most prevalent and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between an organonitrile and an azide salt, typically sodium azide.[12][13]

General Experimental Protocol for [2+3] Cycloaddition

This protocol provides a general guideline for the synthesis of 5-substituted-1H-tetrazoles. Reaction conditions may require optimization for specific substrates.

Materials:

-

Organonitrile (1.0 eq)

-

Sodium azide (1.5 - 3.0 eq)

-

Lewis acid catalyst (e.g., ZnBr₂, AlCl₃, or silica sulfuric acid) (catalytic amount) or an ammonium salt (e.g., triethylammonium chloride) (stoichiometric or catalytic)[13][14][15]

-

Solvent (e.g., DMF, water, or a non-polar solvent like toluene)[13]

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organonitrile, sodium azide, and the catalyst.

-

Solvent Addition: Add the chosen solvent to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for the required time (ranging from a few hours to overnight).[14] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If using an organic solvent, it may be removed under reduced pressure.

-

If using water, the product may precipitate upon cooling and can be collected by filtration.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to protonate the tetrazole, which can then be extracted with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Safety Note: Sodium azide and hydrazoic acid (which can be formed in situ) are highly toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Case Study: Losartan and the Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway

The development of the antihypertensive drug Losartan is a landmark example of the successful application of the tetrazole-for-carboxylic-acid isosteric replacement.[1] Losartan is a potent and selective antagonist of the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR) involved in blood pressure regulation.[16]

Angiotensin II binding to the AT1R activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[16][17] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[17] This signaling cascade ultimately leads to vasoconstriction, aldosterone secretion, and other physiological effects that increase blood pressure.[16] Losartan competitively blocks the binding of angiotensin II to the AT1R, thereby inhibiting this signaling pathway and lowering blood pressure.[18]

Caption: Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel tetrazole-containing drug candidates typically follows a structured workflow encompassing synthesis, purification, characterization, and biological evaluation.

Caption: General experimental workflow for tetrazole isostere development.

Conclusion

The tetrazole ring stands as a premier carboxylic acid isostere in the medicinal chemist's toolbox. Its ability to mimic the acidity of a carboxyl group while offering advantages in metabolic stability and lipophilicity has led to the development of numerous successful drugs.[5][19] A thorough understanding of the comparative physicochemical properties, synthetic methodologies, and biological implications of this isosteric replacement is crucial for the rational design of next-generation therapeutics. This guide provides a foundational framework for researchers and drug development professionals to leverage the unique attributes of the tetrazole moiety in their quest for safer and more effective medicines.

Caption: Isosteric relationship between a carboxylic acid and a 5-substituted-1H-tetrazole.

References

- 1. researchgate.net [researchgate.net]

- 2. US7345071B2 - Process for the synthesis of Losartan potassium - Google Patents [patents.google.com]

- 3. drughunter.com [drughunter.com]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [cora.ucc.ie]

- 6. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cora.ucc.ie [cora.ucc.ie]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. imanagerpublications.com [imanagerpublications.com]

The Tetrazole Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Initially synthesized in 1885, its unique physicochemical properties and broad spectrum of biological activities have solidified its importance in modern drug design.[2][3] Tetrazole derivatives are integral components of numerous FDA-approved drugs, demonstrating efficacy as antihypertensive, antibacterial, antifungal, antiviral, and anticancer agents.[1][4][5]

This technical guide provides a comprehensive overview of tetrazole derivatives, focusing on their role as bioisosteres, their synthesis, and their application in drug development, with a particular focus on their impact on cardiovascular medicine.

The Power of Bioisosterism: Tetrazole as a Carboxylic Acid Mimic

One of the most significant roles of the tetrazole moiety in medicinal chemistry is its function as a non-classical bioisostere of the carboxylic acid group.[4][6] This substitution can enhance a molecule's pharmacological profile by improving its metabolic stability, lipophilicity, and binding interactions with biological targets.[7][8][9]

Key Physicochemical Properties:

The tetrazole ring's utility as a carboxylic acid surrogate stems from its comparable acidity and spatial characteristics.[10]

| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Significance in Drug Design |

| pKa | ~4.2–4.5 | ~4.5–4.9 | Similar acidity ensures analogous ionic interactions with biological targets at physiological pH.[8][10] |

| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity can potentially improve membrane permeability and oral bioavailability.[7][8] |

| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation) | Generally more resistant to metabolic transformations | Enhanced metabolic stability leads to a longer duration of action and improved pharmacokinetic profiles.[4][9] |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor | The ability to form strong hydrogen bonds can enhance binding affinity to target receptors.[8] |

The enhanced metabolic stability of tetrazoles compared to carboxylic acids is a key advantage, as the latter are often susceptible to rapid metabolism in the liver.[4] Furthermore, the delocalized π-electron system of the tetrazolate anion provides a larger surface area for interaction with biological targets.[7]

Synthesis of 5-Substituted-1H-Tetrazoles: A General Overview

The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[2][11][12] This reaction is versatile and can be catalyzed by various reagents to improve yields and reaction conditions.

Below is a generalized workflow for this synthetic approach.

General workflow for the synthesis of 5-substituted-1H-tetrazoles.

Case Study: Tetrazoles in Cardiovascular Drug Discovery - The "Sartans"

The most prominent examples of tetrazole-containing drugs are the angiotensin II receptor blockers (ARBs), commonly known as "sartans." These drugs, including Losartan and Valsartan, are widely prescribed for the treatment of hypertension (high blood pressure) and heart failure.[4][13] The tetrazole moiety in these molecules is crucial for their biological activity, acting as a bioisostere for a carboxylic acid group and enabling strong binding to the angiotensin II type 1 (AT1) receptor.[8]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II is the primary active component of this system, causing vasoconstriction and stimulating the release of aldosterone, which leads to sodium and water retention. Both of these effects increase blood pressure.[14][15]

ARBs like Losartan and Valsartan exert their therapeutic effect by selectively blocking the AT1 receptor, thus preventing angiotensin II from binding and carrying out its pressor effects.[16][[“]][18] This leads to vasodilation (relaxation of blood vessels) and a reduction in aldosterone secretion, ultimately lowering blood pressure.[14][18]

The following diagram illustrates the RAAS pathway and the point of intervention for ARBs.

The Renin-Angiotensin-Aldosterone System and the action of ARBs.

Experimental Protocols

Synthesis of 5-Phenyl-1H-tetrazole (A Representative Protocol)

This protocol is a representative example of the [3+2] cycloaddition reaction for the synthesis of a 5-substituted-1H-tetrazole.

Materials:

-

Benzonitrile

-

Sodium azide (NaN₃)

-

Triethylammonium chloride

-

Toluene

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add benzonitrile (1.0 eq), sodium azide (1.5 eq), and triethylammonium chloride (1.5 eq).

-

Solvent Addition: Add toluene as the solvent to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add 10% aqueous HCl to neutralize the mixture and quench any unreacted sodium azide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-phenyl-1H-tetrazole as a white solid.

Safety Precaution: Sodium azide is highly toxic and can form explosive hydrazoic acid upon contact with acid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

AT1 Receptor Binding Assay (A General Protocol)

This assay is used to determine the affinity of a compound (like an ARB) for the AT1 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the human AT1 receptor.

-

Radiolabeled ligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).

-

Test compounds (e.g., Losartan, Valsartan) at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Assay Plate Preparation: In a 96-well plate, add the assay buffer, the cell membranes containing the AT1 receptor, and the radiolabeled ligand.

-

Compound Addition: Add the test compounds at a range of concentrations to the wells. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled known AT1 antagonist (e.g., unlabeled Losartan).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Dry the filter plates and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by plotting the percentage of specific binding against the logarithm of the test compound concentration.

Conclusion and Future Outlook

The tetrazole moiety is a testament to the power of isosteric replacement in drug design. Its ability to mimic the carboxylic acid group while offering superior physicochemical and pharmacokinetic properties has made it an indispensable tool for medicinal chemists.[4][19] The clinical success of tetrazole-containing drugs, particularly in the cardiovascular field, underscores its importance.[4] Future research will likely focus on exploring novel synthetic methodologies, expanding the application of tetrazoles to new therapeutic areas, and further elucidating the structure-activity relationships that govern their interactions with biological targets.[19][20] The continued exploration of this versatile heterocycle promises to yield new and improved therapeutic agents for a wide range of diseases.

References

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. drughunter.com [drughunter.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. Valsartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 16. Valsartan - Wikipedia [en.wikipedia.org]

- 17. Losartan Mechanism - Consensus Academic Search Engine [consensus.app]

- 18. What is the mechanism of Valsartan? [synapse.patsnap.com]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Synthesis of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole from an Arylcyanamide Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the multi-step synthesis of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole, a 1,5-disubstituted tetrazole. The synthetic strategy begins with the conversion of 2-methoxyaniline to an N-arylcyanamide (an organonitrile derivative), followed by a [3+2] cycloaddition with sodium azide to form a 5-aminotetrazole intermediate. The final step involves a Sandmeyer-type reaction to replace the amino group with a bromine atom. This method offers a robust and reliable pathway to the target compound, utilizing well-established chemical transformations relevant to medicinal and materials chemistry.

Introduction

1,5-disubstituted tetrazoles are a significant class of nitrogen-rich heterocyclic compounds. They are frequently utilized in medicinal chemistry as bioisosteric replacements for amide or carboxylic acid functionalities, offering improved metabolic stability and pharmacokinetic properties. The target molecule, this compound, serves as a valuable building block for creating more complex molecules, with the bromo-substituent providing a reactive handle for further functionalization via cross-coupling reactions.

This application note details a three-step synthesis starting from 2-methoxyaniline, with the key tetrazole ring formation proceeding from an N-arylcyanamide intermediate, aligning with the specified "from nitrile" requirement.

Overall Synthetic Pathway

The synthesis is performed in three sequential steps starting from commercially available 2-methoxyaniline. The workflow involves the formation of an N-arylcyanamide, cycloaddition to form the tetrazole ring, and a final substitution reaction to install the bromo group.

Figure 1. Overall workflow for the synthesis of this compound.

Reaction Mechanism Overview

The core of this synthesis involves two key mechanistic transformations: the [3+2] cycloaddition to form the tetrazole ring and the radical-nucleophilic aromatic substitution of the Sandmeyer reaction.

Figure 2. Mechanistic overview of the key synthetic steps.

Experimental Protocols

Safety Precautions: This synthesis involves highly toxic and potentially explosive reagents including cyanogen bromide, sodium azide, and intermediate diazonium salts. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Diazonium salts should be used immediately after preparation and should not be isolated or allowed to dry.

Step 1: Synthesis of N-(2-methoxyphenyl)cyanamide

This procedure involves the reaction of 2-methoxyaniline with cyanogen bromide to form the corresponding N-arylcyanamide.

-

Reagents and Materials:

-

2-Methoxyaniline (1.0 equiv)

-

Cyanogen bromide (BrCN) (1.1 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.5 equiv)

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 2-methoxyaniline in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve sodium bicarbonate in water.

-

Combine the two solutions in a flask and cool the biphasic mixture to 0-5 °C in an ice bath.

-

While stirring vigorously, add a solution of cyanogen bromide in ethyl acetate dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Step 2: Synthesis of 5-amino-1-(2-methoxyphenyl)-1H-tetrazole

This step involves the [3+2] cycloaddition of the cyanamide intermediate with sodium azide to form the tetrazole ring.[1][2]

-

Reagents and Materials:

-

N-(2-methoxyphenyl)cyanamide (1.0 equiv)

-

Sodium azide (NaN₃) (1.5 equiv)

-

Ammonium chloride (NH₄Cl) (1.5 equiv)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1M HCl)

-

Water (deionized)

-

-

Procedure:

-

To a round-bottom flask, add N-(2-methoxyphenyl)cyanamide, sodium azide, and ammonium chloride.

-

Add DMF to the flask and fit it with a reflux condenser.

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Acidify the mixture to pH ~2 by the slow addition of 1M HCl. A precipitate should form.

-

Stir the suspension in an ice bath for 1 hour to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

-

Step 3: Synthesis of this compound via Sandmeyer Reaction

The final step converts the 5-amino group to a 5-bromo group using a copper(I)-catalyzed Sandmeyer reaction.[3][4][5][6]

-

Reagents and Materials:

-

5-amino-1-(2-methoxyphenyl)-1H-tetrazole (1.0 equiv)

-

Hydrobromic acid (HBr, 48% aqueous)

-

Sodium nitrite (NaNO₂) (1.2 equiv)

-

Copper(I) bromide (CuBr) (1.2 equiv)

-

Water (deionized)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

-

Procedure:

-

Suspend 5-amino-1-(2-methoxyphenyl)-1H-tetrazole in an aqueous solution of HBr (48%) in a flask and cool to 0 °C in an ice/salt bath.

-

Dissolve sodium nitrite in a minimal amount of cold water. Add this solution dropwise to the suspension while maintaining the temperature between 0 and 5 °C. Vigorous stirring is essential. Formation of the diazonium salt is indicated by a change in the solution's appearance.

-

In a separate flask, dissolve/suspend copper(I) bromide in HBr (48%) and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the cold CuBr solution. Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Extract the product from the reaction mixture with dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

-

Data Summary

The following tables summarize the expected quantitative data for the synthesis. Yields are representative and may vary based on reaction scale and optimization.

Table 1: Summary of Reaction Yields

| Step | Product Name | Starting Material | Typical Yield (%) |

| 1 | N-(2-methoxyphenyl)cyanamide | 2-Methoxyaniline | 75-85% |

| 2 | 5-Amino-1-(2-methoxyphenyl)-1H-tetrazole | N-Arylcyanamide | 80-90% |

| 3 | This compound | 5-Aminotetrazole | 60-75% |

Table 2: Key Characterization Data for Final Product

| Analysis Type | Expected Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₇BrN₄O |

| Molecular Weight | 255.07 g/mol |

| ¹H NMR (CDCl₃) | δ 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ 154.5 (C-O), 145.0 (C5-Br), 132.0, 130.5, 125.0, 121.0, 112.0 (Ar-C), 56.0 (-OCH₃) |

| Mass Spec (ESI+) | m/z 254.98 [M+H]⁺, 256.98 [M+H+2]⁺ (characteristic isotopic pattern for Bromine) |

Note: NMR chemical shifts are estimations based on analogous structures and may vary.

Alternative Synthetic Route

An efficient alternative for synthesizing 1-aryl-5-bromotetrazoles starts from an isocyanide, a functional isomer of a nitrile.[7]

-

Bromination of Isocyanide: 2-methoxyphenyl isocyanide is reacted with elemental bromine (Br₂) to form the corresponding isocyanide dibromide intermediate.

-

Cycloaddition with Azide: The intermediate is then reacted with sodium azide, which undergoes addition followed by an electrocyclization to directly yield this compound.

This route is more convergent but requires the preparation of the isocyanide starting material.

References

- 1. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

Application Notes and Protocols: Photoinduced [3+2] Cycloaddition of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the photoinduced [3+2] cycloaddition reaction of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole. This reaction, often termed "photoclick chemistry," is a powerful tool for the synthesis of complex heterocyclic structures and for bioorthogonal labeling.[1][2] Tetrazoles, upon photoirradiation, can extrude molecular nitrogen to form highly reactive nitrile imine intermediates.[3][4][5] These intermediates readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield pyrazoline and pyrazole derivatives, respectively.[1][6] The reaction offers high specificity and can be initiated with spatial and temporal control using a light source, making it particularly valuable in drug discovery and chemical biology for applications like protein labeling.[2]

The presence of the methoxyphenyl group may influence the photochemical properties of the starting tetrazole, potentially affecting the required wavelength for activation. The bromo-substituent at the 5-position of the tetrazole ring can be a useful handle for further synthetic transformations of the resulting cycloadduct.

Reaction Principle and Mechanism

The photoinduced cycloaddition of this compound proceeds via a two-step mechanism. First, the tetrazole undergoes a photochemically induced cycloreversion, releasing a molecule of nitrogen gas (N₂) and generating a transient nitrile imine dipole. This reactive intermediate is then trapped in a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkene, to form a stable pyrazoline product.

References

- 1. Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of New Photoactivatable Diaryltetrazoles for Photoclick Chemistry via ‘Scaffold Hopping’ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for SAR Studies of 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the potential use of "5-bromo-1-(2-methoxyphenyl)-1H-tetrazole" and its analogs in Structure-Activity Relationship (SAR) studies, particularly focusing on their evaluation as potential anticancer agents. Tetrazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antihypertensive, and anti-inflammatory properties. The tetrazole moiety is often employed as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles. Recent studies have highlighted the potential of substituted tetrazoles as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. This document outlines the rationale, synthetic protocols, and key biological assays for investigating the SAR of this class of compounds.

Rationale for SAR Studies

The core structure, this compound, presents several key positions for chemical modification to explore the SAR and optimize for potency, selectivity, and drug-like properties. The primary objective of these SAR studies is to identify novel analogs with enhanced biological activity, potentially as inhibitors of tubulin polymerization.

Key Modification Points for SAR Exploration:

-

Substitution on the Phenyl Ring (R¹): The 2-methoxy group on the phenyl ring is a critical starting point. Modifications at this position and others on the ring (ortho, meta, para) with various electron-donating and electron-withdrawing groups will probe the electronic and steric requirements for optimal target interaction.

-

Substitution at the 5-position of the Tetrazole Ring (R²): While the parent compound has a bromine atom at this position, exploring other halogens (Cl, F) or small alkyl groups can provide insights into the role of this substituent in binding and overall activity.

Hypothesized Signaling Pathway and Mechanism of Action

Based on SAR studies of structurally related tetrazole derivatives, a plausible mechanism of action for this compound and its analogs is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds can disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Figure 1: Hypothesized mechanism of action for tetrazole-based tubulin polymerization inhibitors.

Data Presentation: Structure-Activity Relationship (SAR) Table

While specific SAR data for "this compound" is not extensively available in the public domain, the following table presents representative data from a study on analogous 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles as tubulin polymerization inhibitors. This data can serve as a valuable guide for designing new analogs of the target compound. The antiproliferative activity is presented as IC50 values against the SGC-7901 human gastric cancer cell line.[1]

| Compound ID | R¹ (Substitution on 1-Phenyl Ring) | R² (at 5-position) | IC50 (µM) - SGC-7901[1] |

| Parent Scaffold | 2-OCH₃ | Br | Data Not Available |

| Analog 1 | H | -(C=O)-piperazinyl-(3,5-dimethoxyphenyl) | >10 |

| Analog 2 | 2-F | -(C=O)-piperazinyl-(3,5-dimethoxyphenyl) | 0.230 |

| Analog 3 | 2-Cl | -(C=O)-piperazinyl-(3,5-dimethoxyphenyl) | 0.350 |

| Analog 4 | 2-CH₃ | -(C=O)-piperazinyl-(3,5-dimethoxyphenyl) | 0.090 |

| Analog 5 | 3-CH₃ | -(C=O)-piperazinyl-(3,5-dimethoxyphenyl) | 1.57 |

| Analog 6 | 4-CH₃ | -(C=O)-piperazinyl-(3,5-dimethoxyphenyl) | 2.34 |

| Analog 7 | 2,4-diCl | -(C=O)-piperazinyl-(3,5-dimethoxyphenyl) | 0.650 |

SAR Observations from Analogous Series[1]:

-

Substitution at the ortho-position of the 1-phenyl ring significantly impacts antiproliferative activity. A methyl group at the ortho-position (Analog 4) resulted in the most potent compound in this series.

-

The order of potency for ortho-substituents is CH₃ > F > Cl > H.

-

Substitution at the meta or para position with a methyl group (Analogs 5 and 6) leads to a significant decrease in activity compared to the ortho-substituted analog.

-

These findings suggest that the steric and electronic properties of the substituent at the ortho-position of the 1-phenyl ring are crucial for the anticancer activity of this class of tetrazoles.

Experimental Protocols

Synthesis of this compound and Analogs

The synthesis of 1,5-disubstituted tetrazoles can be achieved through a multi-step process starting from the corresponding aniline. The following is a general protocol that can be adapted for the synthesis of the title compound and its analogs.

Figure 2: General synthetic workflow for 1,5-disubstituted tetrazoles.

Step 1: Synthesis of 2-Methoxyphenyl Isothiocyanate

-

To a solution of 2-methoxyaniline (1.0 eq) in dichloromethane (DCM) and water (1:1), add thiophosgene (1.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isothiocyanate.

Step 2: Synthesis of the Corresponding Carbodiimide

-

To a solution of the obtained isothiocyanate (1.0 eq) in dry DCM, add triethylamine (1.5 eq).

-

Add mercuric chloride (HgCl₂) (0.75 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

Filter the reaction mixture through a pad of celite and wash with DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude carbodiimide.